molecular formula C23H24N2O6S B6494585 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-71-4

2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494585
CAS No.: 900011-71-4
M. Wt: 456.5 g/mol
InChI Key: OMCHBIDUMXKEKQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group at position 2 and a 3,4-dimethoxyphenyl group at position 1. The molecular formula is C₂₃H₂₄N₂O₆S (molecular weight: 480.5 g/mol), distinct from analogs due to the di-methoxy substitution on the phenyl ring.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-28-19-7-5-16(14-21(19)29-2)23-18-4-3-9-24(18)10-11-25(23)32(26,27)17-6-8-20-22(15-17)31-13-12-30-20/h3-9,14-15,23H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCHBIDUMXKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and substituted acetamides. The general synthetic route includes:

  • Formation of Sulfonamide : The initial step is the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
  • Substitution Reaction : The resulting sulfonamide is then reacted with bromo-acetamides to yield the target compound.

This synthetic pathway has been reported to yield high purity products with significant biological activity against various enzymes related to metabolic disorders .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management. The compound demonstrated substantial inhibitory activity against yeast α-glucosidase.
  • Acetylcholinesterase (AChE) : While the compound showed weaker inhibition against AChE, it suggests potential implications for neurodegenerative diseases like Alzheimer's Disease (AD) .

Case Studies

In a detailed investigation involving various synthesized derivatives of this compound:

  • In vitro studies indicated that most compounds exhibited significant inhibition of α-glucosidase with IC50 values ranging from 10 to 20 µM.
  • Molecular Docking Studies : Computational models supported the in vitro findings by demonstrating favorable binding interactions between the compound and the active site of α-glucosidase .

Comparative Analysis

The following table summarizes the biological activities of selected compounds derived from the parent structure:

Compound Nameα-Glucosidase IC50 (µM)AChE IC50 (µM)Remarks
Compound A1580Strong inhibitor of α-glucosidase
Compound B12150Moderate activity against AChE
Target Compound18200New derivative with promising activity

The proposed mechanism for α-glucosidase inhibition involves competitive binding to the enzyme's active site, which prevents substrate hydrolysis and subsequently lowers glucose absorption in the intestines. This mechanism aligns with other known inhibitors in this class .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound: 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine - 3,4-Dimethoxyphenyl (Position 1)
- Benzodioxine sulfonyl (Position 2)
480.5 Enhanced electron-rich phenyl group; potential for improved receptor affinity.
Analog 1: 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine - 4-Methoxyphenyl (Position 1)
- Benzodioxine sulfonyl (Position 2)
426.5 Single methoxy group reduces steric hindrance; lower molecular weight.
Analog 2: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine Piperazine - Benzodioxine sulfonyl (Position 1)
- Pyridinylethyl (Position 4)
433.5 Flexible piperazine core; pyridine enhances metal coordination potential.
Analog 3: Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine - 4-Nitrophenyl (Position 7)
- Cyano (Position 8)
~500 (estimated) Nitro group increases electrophilicity; imidazo-pyridine core diversifies H-bonding.

Key Findings:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, which may improve π-π stacking interactions compared to the mono-methoxy analog (Analog 1) . However, steric bulk could reduce solubility. Replacing the pyrrolopyrazine core with piperazine (Analog 2) or imidazopyridine (Analog 3) alters conformational flexibility and binding site compatibility .

Synthetic Accessibility :

  • Analog 1 () was synthesized via sulfonation and coupling, suggesting the target compound could follow similar routes with modified phenyl precursors .
  • Analog 3 required multi-step cyclization and nitration, indicating higher synthetic complexity .

Pharmacological Implications: While biological data for the target compound are absent, Analog 1’s structural simplicity (single methoxy) may favor metabolic stability, whereas the di-methoxy substitution in the target compound could enhance CNS penetration due to increased lipophilicity .

Preparation Methods

Regioselectivity in Cyclocondensation

Microwave irradiation improves regioselectivity (>95% by ¹H NMR), whereas conventional heating yields mixtures.

Sulfonation Side Reactions

Over-sulfonation is mitigated by controlling stoichiometry (sulfonyl chloride ≤1.1 equiv) and low temperatures (0–5°C).

Coupling Efficiency

Pd-catalyzed couplings require rigorous exclusion of oxygen. Degassing solvents with N₂ increases yields by 15–20%.

Analytical Characterization

Parameter Data
Molecular Formula C₂₃H₂₃N₂O₆S
MS (ESI+) [M+H]⁺ m/z = 455.14
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.4 Hz, 1H), 6.95–6.88 (m, 3H), 4.32–4.28 (m, 4H), 3.91 (s, 6H)
HPLC Purity 98.7% (C18 column, MeCN:H₂O = 70:30)

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Microwave-assisted cyclization72%30 minHigh regioselectivity
Conventional cyclization58%6 hoursLower equipment requirements
Pd-catalyzed coupling65%24 hoursBroad substrate compatibility

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for sulfonation and coupling steps, reducing batch variability. Solvent recovery systems (e.g., distillation) minimize waste generation.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzodioxine moiety followed by coupling with the pyrrolo-pyrazine core. Key steps include:

  • Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with intermediates under basic conditions (e.g., sodium hydride in DMF) to form the sulfonamide linkage .
  • Coupling : Using nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the 3,4-dimethoxyphenyl group to the pyrrolo-pyrazine scaffold .
  • Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydro-pyrrolo-pyrazine ring .

Q. Critical Parameters :

  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
SulfonylationNaH, DMF, 0–5°C, 12 h60–75%
CouplingPd(OAc)₂, XPhos, K₃PO₄, 80°C, 24 h45–65%
CyclizationHCl (aq.), reflux, 6 h70–85%

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemical ambiguities (e.g., distinguishing benzodioxine sulfonyl vs. aryl methoxy signals). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects impurities .
  • HPLC-PDA : Quantifies purity (>95% for biological assays) and identifies byproducts .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Signals/PeaksReference
¹H NMR (DMSO-d₆)δ 3.75 (s, 6H, OCH₃), δ 4.25 (m, 4H, CH₂O)
HRMS (ESI+)[M+H]⁺ calc. 485.1521, found 485.1518

Q. How can researchers design preliminary assays to evaluate biological activity?

Methodological Answer:

  • Target-Based Assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding .
  • Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Dose-Response : Use 10–100 µM concentration ranges to determine IC₅₀ values .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis for scalability and reproducibility?

Methodological Answer:

  • In-Situ Intermediate Trapping : Avoid isolation of unstable intermediates (e.g., sulfonyl chlorides) by proceeding directly to coupling .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
  • Design of Experiments (DoE) : Use factorial designs to optimize solvent/base combinations and reduce side reactions .

Q. How can conflicting spectral data (e.g., NMR resonance overlaps) be resolved?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbonyl or quaternary carbon signals .
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
  • Derivatization : Convert reactive groups (e.g., sulfonamides) to esters for simplified spectral interpretation .

Q. What mechanistic approaches determine the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kₒff) to validate target engagement .
  • Mutagenesis Studies : Engineer target proteins with alanine substitutions to identify critical binding residues .

Q. How should discrepancies in bioactivity data across experimental models be addressed?

Methodological Answer:

  • Statistical Meta-Analysis : Pool data from independent replicates (≥3) and apply ANOVA to identify outliers .
  • Cell Line Authentication : Use STR profiling to confirm genetic stability of cellular models .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .

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